Home > Products > Screening Compounds P7085 > 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile - 1980053-08-4

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Catalog Number: EVT-1702942
CAS Number: 1980053-08-4
Molecular Formula: C15H8F3N3
Molecular Weight: 287.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a trifluoromethyl group at the 8-position of the imidazo[1,2-a]pyridine core and a benzonitrile moiety, which contributes to its potential pharmacological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly for its possible applications in drug development and biological research.

Source

This compound can be synthesized through various chemical methods, which include cyclization reactions and palladium-catalyzed coupling reactions. The synthesis often involves starting materials that are readily available in chemical laboratories.

Classification

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is classified as an organic heterocyclic compound. It falls under the category of nitrogen-containing heterocycles and is specifically categorized as an imidazo[1,2-a]pyridine derivative due to the presence of both imidazole and pyridine rings in its structure.

Synthesis Analysis

Methods

The synthesis of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves several key steps:

  1. Formation of the Imidazo[1,2-a]pyridine Core: This is achieved through cyclization reactions involving suitable pyridine derivatives and imidazole precursors.
  2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating reagents under specific conditions, often utilizing visible-light-promoted reactions.
  3. Attachment of the Benzonitrile Moiety: This step usually employs palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the benzonitrile group to the imidazo[1,2-a]pyridine framework.

Technical Details

The synthesis may require optimization for reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors can also be employed for industrial-scale production to enhance control over reaction parameters.

Molecular Structure Analysis

Structure

The molecular structure of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile consists of:

  • An imidazo[1,2-a]pyridine core featuring a trifluoromethyl substituent at the 8-position.
  • A benzonitrile group attached at the 2-position of the imidazo ring.

Data

The molecular formula is C15H10F3N3, with a molecular weight of approximately 303.25 g/mol. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the compound, which are critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible at various positions on the benzonitrile moiety.

Technical Details

Common reagents and conditions include:

  • For oxidation: Hydrogen peroxide in acidic medium.
  • For reduction: Lithium aluminum hydride in anhydrous ether.
  • For substitution: Sodium methoxide in methanol.
Mechanism of Action

The mechanism of action for 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is primarily explored in the context of its biological activity. The compound may interact with specific biological targets such as kinases or receptors involved in cancer pathways.

Process

Upon binding to its target protein, it may inhibit enzymatic activity or disrupt signaling pathways that contribute to disease progression. This interaction often leads to downstream effects that can result in apoptosis or cell cycle arrest in cancer cells.

Data

Studies have indicated that compounds within this class exhibit varying degrees of potency against different cancer cell lines, suggesting a structure-activity relationship that can be optimized through further chemical modifications.

Physical and Chemical Properties Analysis

Physical Properties

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is typically characterized by:

  • A melting point that varies based on purity but generally falls within a defined range for similar compounds.
  • Solubility characteristics that may vary based on solvent polarity and functional groups present.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of fluorine atoms enhances lipophilicity and may affect interactions with biological membranes.

Applications

Scientific Uses

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer-related pathways.
  • Pharmaceutical Industry: Serves as a scaffold for developing new drugs targeting viral infections or inflammatory diseases.
  • Chemical Biology: Utilized in studies examining molecular interactions and cellular pathways due to its unique structural features.

This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential.

Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus represents a privileged heterocyclic scaffold in drug discovery, characterized by a bicyclic structure featuring fused five-membered imidazole and six-membered pyridine rings. This framework serves as a versatile pharmacophore with demonstrated efficacy across multiple therapeutic domains, including oncology, infectious diseases, and neurology. Its significance stems from favorable physicochemical properties—such as improved solubility, metabolic stability, and membrane permeability—combined with a capacity for diverse molecular interactions with biological targets. Clinically validated derivatives like zolpidem (sedative), zolimidine (antiulcer), and olprinone (cardiotonic) underscore its translational potential. Recent advances highlight its expanding role in targeted kinase inhibition, particularly against oncogenic drivers in hematological malignancies, positioning this scaffold at the forefront of precision oncology drug development [1] [7].

Role of Imidazo[1,2-a]pyridine Derivatives in Targeted Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as critical structural motifs in designing kinase inhibitors, particularly against tyrosine kinases involved in cancer pathogenesis. Their planar, electron-rich architecture facilitates high-affinity binding to ATP-active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. The scaffold’s synthetic versatility enables strategic decoration at C2, C3, C6, and C8 positions, allowing precise optimization of potency, selectivity, and pharmacokinetic profiles.

Notably, derivatives featuring aryl substituents at C2 (e.g., benzonitrile or carboxylic acid groups) demonstrate pronounced activity against FMS-like tyrosine kinase 3 (FLT3), a class III receptor tyrosine kinase. Mutated FLT3—found in ~30% of acute myeloid leukemia (AML) cases—drives constitutive proliferation signals via aberrant STAT5, MAPK/ERK, and PI3K/AKT pathways. The compound 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile exemplifies this approach, where the imidazo[1,2-a]pyridine core serves as a rigid backbone anchoring the trifluoromethyl and benzonitrile moieties in three-dimensional space for optimal target engagement [2] [5].

Table 1: Clinical-Stage Imidazo[1,2-a]pyridine Kinase Inhibitors

CompoundTargetIndicationDevelopment Phase
QuizartinibFLT3Relapsed/Refractory AMLFDA Approved (2019)
ZolpidemGABA_AInsomniaMarketed
Alpidemω1 ReceptorsAnxietyWithdrawn
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrileFLT3AML ResearchPreclinical

Structural Significance of Trifluoromethyl and Benzonitrile Substituents in Bioactivity

The bioactivity of imidazo[1,2-a]pyridine-based FLT3 inhibitors is profoundly influenced by C6/C8 and C2 substitutions. In 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, two substituents play synergistic roles:

  • Trifluoromethyl Group (C8 Position): The -CF₃ moiety is a highly hydrophobic, electron-withdrawing group that enhances membrane permeability and metabolic stability. At C8, it occupies a hydrophobic pocket within FLT3’s kinase domain, strengthening binding affinity. Fluorine atoms engage in dipole-dipole interactions with backbone carbonyls (e.g., Cys694, Arg834), while its steric bulk prevents solvent intrusion into the binding cleft. This group also lowers pKa, increasing cellular uptake [1] [4].
  • Benzonitrile Group (C2 Position): The para-cyano-substituted benzene ring extends into the gatekeeper region of FLT3. The nitrile (-C≡N) acts as a hydrogen bond acceptor with residues like Glu692 and also participates in dipolar interactions. Its linear geometry and moderate electron-withdrawing character fine-tune electron density across the imidazo[1,2-a]pyridine core, enhancing π-stacking with Phe830 in the DFG motif. Additionally, benzonitrile improves crystallinity—a critical factor for pharmaceutical formulation [3] [8].

Table 2: Physicochemical Contributions of Key Substituents

SubstituentRole in Target BindingPharmacokinetic Impact
Trifluoromethyl (-CF₃)Hydrophobic pocket filling; Dipole interactions↑ Metabolic stability; ↑ LogP
Benzonitrile (-C₆H₄CN)H-bond acceptance; π-stacking; Rigidity↑ Crystallinity; Moderate solubility

Historical Context: Evolution from First- to Second-Generation FLT3 Inhibitors

FLT3 inhibitor development has progressed through two distinct generations, marked by escalating selectivity and mechanistic sophistication:

  • First-Generation Inhibitors (Midostaurin, Sorafenib): These multi-kinase inhibitors (e.g., midostaurin, IC₅₀ ≈ 1000 nM) exhibit broad polypharmacology, targeting FLT3 alongside VEGFR, PDGFR, KIT, and PKC isoforms. Their limited specificity necessitated combination with chemotherapy to achieve clinical responses. Dose-limiting toxicities—hypertension, cutaneous reactions, and myelosuppression—stemmed from off-target inhibition. Transient FLT3 suppression due to short plasma half-lives (midostaurin: 5–29 hours) and low trough concentrations further restricted efficacy. Sorafenib’s type II binding rendered it inactive against TKD mutations like D835Y, a key resistance driver [3] [6].

  • Second-Generation Inhibitors (Quizartinib, Gilteritinib): Designed for enhanced FLT3 specificity and pharmacokinetics, these agents feature optimized scaffolds minimizing off-target effects. Quizartinib (IC₅₀ ≈ 18 nM; half-life = 36+ hours) exemplifies a type II inhibitor with sustained target coverage but remains vulnerable to TKD mutations. Gilteritinib’s type I binding overcomes this by inhibiting both ITD and TKD mutants. Within this evolution, 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile represents a strategically functionalized derivative leveraging lessons from both eras: its imidazo[1,2-a]pyridine core enables type I binding, while the -CF₃/benzonitrile combination maximizes selectivity and drug-like properties [6] [3].

Table 3: Comparative Profile of FLT3 Inhibitor Generations

ParameterFirst-GenerationSecond-Generation4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
FLT3 IC₅₀ (nM)308–100017–48Not reported (Preclinical)
Binding TypeType I/IIType I/IIPresumed Type I
Half-life (h)5–388–159Undetermined
Key LimitationOff-target toxicity; Short target coverageTKD mutation resistanceUnder investigation

Properties

CAS Number

1980053-08-4

Product Name

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

IUPAC Name

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Molecular Formula

C15H8F3N3

Molecular Weight

287.24 g/mol

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H

InChI Key

RONGFIJDRONUKQ-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.